molecular formula C14H21NO3S B2609746 2-(cyclopentylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide CAS No. 1798659-92-3

2-(cyclopentylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide

Cat. No. B2609746
CAS RN: 1798659-92-3
M. Wt: 283.39
InChI Key: ZJBOIVLARCDRON-UHFFFAOYSA-N
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Description

The compound “2-(cyclopentylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide” is an organic compound containing a furan ring, a cyclopentyl group, and an acetamide group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Acetamide (ethanamide) is an organic compound with the formula CH3CONH2. It is the simplest amide derived from acetic acid .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring, a cyclopentyl group attached via a sulfur atom, and an acetamide group attached via a 2-methoxyethyl linker. Detailed structural analysis would require experimental techniques such as X-ray crystallography, NMR spectroscopy, or computational modeling .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the furan ring, the thioether group (cyclopentylthio), and the acetamide group. Furan rings can undergo a variety of reactions, including electrophilic substitution and reactions at the 2-position . The thioether group might be susceptible to oxidation, and the acetamide group could participate in various reactions involving the carbonyl or the amide nitrogen .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, if this compound were a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and investigating its biological activity. This could lead to the development of new synthetic methods, the discovery of new reactions, or the development of new drugs or materials .

properties

IUPAC Name

2-cyclopentylsulfanyl-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-17-13(12-7-4-8-18-12)9-15-14(16)10-19-11-5-2-3-6-11/h4,7-8,11,13H,2-3,5-6,9-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBOIVLARCDRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CSC1CCCC1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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